molecular formula C13H10O2S B11874056 4H-Thieno[3,2-c][1]benzopyran-4-one, 3-ethyl- CAS No. 831225-62-8

4H-Thieno[3,2-c][1]benzopyran-4-one, 3-ethyl-

Cat. No.: B11874056
CAS No.: 831225-62-8
M. Wt: 230.28 g/mol
InChI Key: UUPOLIRNPOYKBW-UHFFFAOYSA-N
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Description

4H-Thieno3,2-cbenzopyran-4-one, 3-ethyl- is a heterocyclic compound that features a fused ring system combining a thiophene ring and a benzopyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Thieno3,2-cbenzopyran-4-one, 3-ethyl- can be achieved through several methods. One common approach involves the palladium-catalyzed intramolecular cyclization of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes . This method is efficient and proceeds under mild conditions, making it suitable for preparative purposes. Another method involves the [3+2] annulation of 2-substituted 3-nitro-2H-chromenes with mercaptoacetaldehyde, which yields tetrahydro-4H-thieno[3,2-c]chromen-3-ols .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of palladium-catalyzed reactions is particularly advantageous due to its scalability and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

4H-Thieno3,2-cbenzopyran-4-one, 3-ethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted thiophene derivatives.

Scientific Research Applications

4H-Thieno3,2-cbenzopyran-4-one, 3-ethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Thieno3,2-cbenzopyran-4-one, 3-ethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various pharmacological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4H-Thieno3,2-cbenzopyran-4-one : The parent compound without the ethyl group.
  • 4H-Furo3,2-cbenzopyran-4-one : A similar compound with a furan ring instead of a thiophene ring.
  • 4H-Pyrrolo3,2-cbenzopyran-4-one : A compound with a pyrrole ring fused to the benzopyran moiety.

Uniqueness

4H-Thieno3,2-cbenzopyran-4-one, 3-ethyl- is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The thiophene ring also imparts distinct electronic properties compared to its furan and pyrrole analogs .

3,2-cbenzopyran-4-one, 3-ethyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

831225-62-8

Molecular Formula

C13H10O2S

Molecular Weight

230.28 g/mol

IUPAC Name

3-ethylthieno[3,2-c]chromen-4-one

InChI

InChI=1S/C13H10O2S/c1-2-8-7-16-12-9-5-3-4-6-10(9)15-13(14)11(8)12/h3-7H,2H2,1H3

InChI Key

UUPOLIRNPOYKBW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC2=C1C(=O)OC3=CC=CC=C32

Origin of Product

United States

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